molecular formula C10H18ClN3O2 B1441795 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride CAS No. 1236262-11-5

4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride

Cat. No. B1441795
CAS RN: 1236262-11-5
M. Wt: 247.72 g/mol
InChI Key: ZOICQCJEYRFUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is a chemical compound with the molecular formula C10H18ClN3O2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is based on the piperidine nucleus, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 247.72 .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

  • Synthesis of Piperazine Derivatives

    Piperazine derivatives, like 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride, are synthesized for potential use in medicinal chemistry. One study focused on the synthesis of new piperazine derivatives as dual antihypertensive agents, demonstrating their relevance in drug discovery (Marvanová et al., 2016).

  • Characterization of Nitrogen Protonation

    The characterization of these compounds includes identifying the protonation of nitrogen atoms in the piperazine ring, which is crucial for understanding their chemical properties and potential therapeutic effects (Marvanová et al., 2016).

Enhancing Analytical Techniques

  • Derivatization for Mass Spectrometry

    Piperazine-based derivatives are used for derivatization of carboxyl groups in peptides, which enhances the ionization efficiency in mass spectrometry. This is critical in proteomics for the sensitive detection of peptides and proteins (Qiao et al., 2011).

  • Application in Proteome Analysis

    The use of piperazine derivatives in mass spectrometry significantly aids in identifying low molecular weight peptides and proteins, demonstrating its application in comprehensive proteome analysis (Qiao et al., 2011).

Application in Drug Synthesis

  • Intermediate for Antihypertensive Drugs

    Piperazine derivatives are used as intermediates in the synthesis of antihypertensive drugs. They play a crucial role in the preparation of drugs like Doxazosin, used for treating hypertension and benign prostate hyperplasia (Ramesh et al., 2006).

  • Structural Importance in Drug Design

    The structural components of piperazine derivatives, such as the benzyl group and the methylene substituents, are important for generating anti-malarial activity, indicating their role in designing effective drugs (Cunico et al., 2009).

Enhancing Pharmaceutical Properties

  • Improvement of Drug Solubility

    Piperazine derivatives have been shown to improve water solubility and oral bioavailability in anti-HIV therapies, exemplifying their role in enhancing the pharmacokinetic properties of drugs (Dong et al., 2012).

  • Stability Studies

    Research on piperazine derivatives under stress conditions helps in understanding their stability, which is essential for the development and storage of pharmaceutical substances (Gendugov et al., 2021).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions of research on 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride and similar compounds may include the development of new synthesis methods, the exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

4-(piperidine-2-carbonyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-3-1-2-4-11-8;/h8,11H,1-7H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOICQCJEYRFUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCNC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 5
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.